1-Chloro-4-phenylisoquinoline-3-carboxylic acid
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Overview
Description
1-Chloro-4-phenylisoquinoline-3-carboxylic acid is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-phenylisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and an amine, followed by cyclization and chlorination steps, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as flow chemistry and continuous processing can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-phenylisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-4-phenylisoquinoline-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Material Science: It is explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-chloro-4-phenylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 1-Chloroisoquinoline-3-carboxylic acid
- 4-Phenylisoquinoline-3-carboxylic acid
- 1-Chloro-4-methylisoquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
89929-13-5 |
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Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-chloro-4-phenylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-15-12-9-5-4-8-11(12)13(14(18-15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,19,20) |
InChI Key |
HPDREXPVNPKCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C(=O)O |
Origin of Product |
United States |
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